2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and multiple methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 3,5-bis(4-methoxyphenyl)-1H-pyrazole with 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine under controlled conditions. The reaction may require catalysts such as sodium acetate and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of methoxy groups with other functional groups.
Scientific Research Applications
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is unique due to its combination of a pyrazole ring and a pyrimidine ring with multiple methoxyphenyl groups This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C29H23F3N4O3 |
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Molecular Weight |
532.5 g/mol |
IUPAC Name |
2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C29H23F3N4O3/c1-37-21-10-4-18(5-11-21)24-17-27(29(30,31)32)34-28(33-24)36-26(20-8-14-23(39-3)15-9-20)16-25(35-36)19-6-12-22(38-2)13-7-19/h4-17H,1-3H3 |
InChI Key |
PIOLGJOIWDJRPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F |
Origin of Product |
United States |
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